molecular formula C22H31N3O4 B1189762 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide

1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide

Cat. No. B1189762
M. Wt: 401.5g/mol
InChI Key: STZGSXKOCPMQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide is a member of quinolines and an aromatic amide.

Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • The synthesis of quinoline derivatives, including those related to 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide, involves reactions with ethyl orthoformate. This process results in the formation of ethyl esters of quinoline-3-carboxylic acids, with their structures confirmed via X-ray diffraction analysis (Ukrainets et al., 2012).

Antitubercular Activity

  • Some quinoline derivatives, potentially including compounds similar to 1-ethyl-4-hydroxy-2-oxo-N'-(1-oxodecyl)-3-quinolinecarbohydrazide, have shown antitubercular activities. These compounds' efficacy against tuberculosis has been the subject of comparative analyses with other structural analogs (Ukrainets et al., 2008).

Photovoltaic Applications

  • Quinoline derivatives have been investigated for their potential in photovoltaic applications. Specific compounds have demonstrated photovoltaic properties, making them suitable for use in organic-inorganic photodiode fabrication (Zeyada et al., 2016).

Anticancer Assessment

  • Certain 4-hydroxyquinoline derivatives exhibit cytotoxic activities against various cancer cell lines. Modifications to the side-chain substituent or the formation of new heterocyclic rings have been explored to enhance their anticancer properties (Regal et al., 2020).

Synthesis of Heterocyclic Systems

  • The chemical reactivity of quinoline derivatives has been explored for the synthesis of a variety of heterocyclic systems. These include compounds like pyrazoles, pyrimidines, and oxazines, which are linked with quinoline moieties (Hassanin et al., 2016).

Biological Activities of Quinoline Derivatives

  • Quinoline derivatives have been studied for their antibacterial and antifungal activities. New quinazolinone derivatives, synthesized from quinazolinylbenzoic acid, demonstrated high antibacterial and antifungal activities, indicating the potential medicinal applications of these compounds (El-Shenawy, 2017).

properties

Molecular Formula

C22H31N3O4

Molecular Weight

401.5g/mol

IUPAC Name

N'-decanoyl-1-ethyl-4-hydroxy-2-oxoquinoline-3-carbohydrazide

InChI

InChI=1S/C22H31N3O4/c1-3-5-6-7-8-9-10-15-18(26)23-24-21(28)19-20(27)16-13-11-12-14-17(16)25(4-2)22(19)29/h11-14,27H,3-10,15H2,1-2H3,(H,23,26)(H,24,28)

InChI Key

STZGSXKOCPMQFV-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)CC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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